While Amines, C10-16-alkyldimethyl, N-oxides (C10-16 ADMAOs) are widely used in consumer products like detergents and shampoos, their application in scientific research is limited. This is primarily due to their lack of unique or specific properties compared to other readily available chemicals.
Some potential research applications for C10-16 ADMAOs exist, but they are not extensively explored. These include:
N,N-Dimethyltridecylamine N-oxide is a quaternary ammonium compound with the chemical formula C₁₅H₃₃NO. It is classified as an amine oxide, which contains a nitrogen atom bonded to three organic substituents and one oxygen atom. This compound is typically found as a colorless to pale yellow liquid and is hygroscopic in nature, meaning it can absorb moisture from the air. Its structure consists of a long hydrocarbon chain, which contributes to its surfactant properties, making it useful in various applications.
Amines, C10-16-alkyldimethyl, N-oxides, primarily act as surfactants. Surfactants lower the surface tension of liquids, allowing them to spread and interact with surfaces more effectively. In cleaning products, for example, they help lift dirt and grime from surfaces [].
The amphoteric nature of these amine oxides allows them to interact with both oily and water-based substances, making them versatile cleaning agents [].
N,N-Dimethyltridecylamine N-oxide exhibits significant biological activity, particularly as a surfactant and antimicrobial agent. It has been shown to possess properties that inhibit bacterial growth, making it valuable in formulations for cleaning products and personal care items. Additionally, it may act as a prodrug in certain therapeutic contexts, where its metabolites exhibit enhanced biological activity .
The synthesis of N,N-Dimethyltridecylamine N-oxide typically involves the oxidation of N,N-dimethyltridecylamine using oxidizing agents such as hydrogen peroxide or peracids. The general procedure includes:
N,N-Dimethyltridecylamine N-oxide finds extensive applications across various industries:
Several compounds share structural similarities with N,N-Dimethyltridecylamine N-oxide. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Properties |
---|---|---|
N,N-Dimethyldodecylamine N-oxide | C₁₂H₂₇NO | Shorter hydrocarbon chain; used primarily as a surfactant. |
Laurylamine oxide | C₁₂H₂₅NO | Similar surfactant properties but less hydrophobic. |
Dodecyldimethylamine oxide | C₁₂H₂₅NO | Exhibits antimicrobial activity; shorter chain length. |
N-Lauryldimethylamine N-oxide | C₁₂H₂₅NO | Used in personal care products; similar surfactant properties. |
N,N-Dimethyltridecylamine N-oxide stands out due to its longer hydrocarbon chain, which enhances its hydrophobic interactions compared to shorter-chain analogs. This characteristic allows it to function effectively in various formulations requiring robust surfactant properties.
Molecular Formula: C₁₅H₃₃NO
Molecular Weight: 257.46 g/mol
IUPAC Name: N,N-Dimethyltridecan-1-amine Oxide
Synonyms:
Structural Features:
Property | Value | Source |
---|---|---|
CAS Number | 5960-96-3 | |
EC Number | 621-649-1 | |
UNII | 4O0K0U14OZ | |
SMILES | COC1=CC2=C(C=C1OC)C3=C(CN4CCC[C@H]4[C@@H]3O)C5=CC(OC)=C(OC)C=C25 |
Amine oxides emerged as surfactants in the mid-20th century, with early patents (1939) highlighting their utility in household formulations. N,N-Dimethyltridecylamine N-oxide was synthesized via oxidation of tridecylamine precursors using hydrogen peroxide or peracids. Key milestones include:
Amine oxides exhibit pH-dependent amphiphilic behavior:
pH Range | Charge State | Dominant Interaction |
---|---|---|
< pK~b | Cationic (R₃N⁺H-O⁻) | Ionic (electrostatic) |
> pK~b | Zwitterionic (R₃N⁺-O⁻) | Hydrophobic-hydrophilic balance |
Note: pK~b ~4.5 for typical amine oxides.*
Corrosive;Irritant;Environmental Hazard